molecular formula C13H14N4O3S B2779404 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2415630-37-2

2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2779404
CAS No.: 2415630-37-2
M. Wt: 306.34
InChI Key: GEOFGLBNXSWDNV-UHFFFAOYSA-N
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Description

2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a benzofuran ring, an azetidine ring, and a triazole ring

Properties

IUPAC Name

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c18-21(19,12-1-2-13-10(7-12)3-6-20-13)16-8-11(9-16)17-14-4-5-15-17/h1-2,4-5,7,11H,3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOFGLBNXSWDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The benzofuran ring can interact with hydrophobic pockets in proteins, while the azetidine and triazole rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Hydroxy-2-(2-hydroxy-2-propanyl)-2,3-dihydro-1-benzofuran-5-yl]ethanone
  • 2,3-Dihydro-1-benzofuran-5-propanoic acid
  • 1-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone

Uniqueness

2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other benzofuran derivatives .

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